molecular formula C6H9ClN2O2S B1288395 1-propyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1006348-63-5

1-propyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1288395
CAS No.: 1006348-63-5
M. Wt: 208.67 g/mol
InChI Key: JHAMFGLLNGMTHE-UHFFFAOYSA-N
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Description

1-propyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of a sulfonyl chloride group attached to the pyrazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-propyl-1H-pyrazole-4-sulfonyl chloride can be synthesized through various methods. One common approach involves the sulfonation of 1-propyl-1H-pyrazole with chlorosulfonic acid. The reaction typically occurs under controlled conditions to prevent over-sulfonation and ensure high yields. The general reaction scheme is as follows:

1-propyl-1H-pyrazole+chlorosulfonic acid1-propyl-1H-pyrazole-4-sulfonyl chloride\text{1-propyl-1H-pyrazole} + \text{chlorosulfonic acid} \rightarrow \text{this compound} 1-propyl-1H-pyrazole+chlorosulfonic acid→1-propyl-1H-pyrazole-4-sulfonyl chloride

The reaction is exothermic and requires careful temperature control, usually maintained between -20°C to 0°C .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. The reaction conditions are optimized to minimize by-products and maximize yield .

Chemical Reactions Analysis

Types of Reactions

1-propyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed under acidic or basic conditions.

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfonyl Hydrides: Formed through reduction reactions.

    Sulfonic Acids: Formed through oxidation reactions.

Scientific Research Applications

1-propyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.

    Biology: Employed in the modification of biomolecules and the development of enzyme inhibitors.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents with anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-4-sulfonyl chloride
  • 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
  • 1H-pyrazole-4-sulfonyl chloride

Uniqueness

1-propyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to other pyrazole sulfonyl chlorides, the propyl group enhances its solubility and modifies its electronic properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

1-propylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2S/c1-2-3-9-5-6(4-8-9)12(7,10)11/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAMFGLLNGMTHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201276694
Record name 1-Propyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201276694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006348-63-5
Record name 1-Propyl-1H-pyrazole-4-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006348-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201276694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-propyl-1H-pyrazole-4-sulfonyl chloride
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